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Compound of Interest

Compound Name: 4-Nitrobiphenyl

Cat. No.: B1678912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
nitrobiphenyl, a crucial intermediate in various chemical syntheses. The following sections

detail the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and

mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation
The quantitative spectroscopic data for 4-nitrobiphenyl are summarized in the tables below for

ease of reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Parameter Value Solvent

λmax 295 nm[1] Not Specified

Molar Absorptivity (ε) Data not available Not Specified

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1678912?utm_src=pdf-interest
https://www.benchchem.com/product/b1678912?utm_src=pdf-body
https://www.benchchem.com/product/b1678912?utm_src=pdf-body
https://www.benchchem.com/product/b1678912?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_1_-biphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode

~3100 - 3000 Aromatic C-H Stretch

~1600, ~1485 Aromatic C=C Stretch

~1520 N-O Asymmetric Stretch (NO₂)

~1340 N-O Symmetric Stretch (NO₂)

~850 C-H Out-of-plane Bending (para-disubstituted)

~760, ~690 C-H Out-of-plane Bending (monosubstituted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃

Frequency: 300 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.29 - 8.35 Doublet 2H
Protons ortho to NO₂

group

7.75 - 7.78 Doublet 2H
Protons meta to NO₂

group

7.65 - 7.68 Doublet 2H
Protons ortho/meta to

the other ring

7.47 - 7.59 Multiplet 3H
Remaining aromatic

protons

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃

Frequency: Data reported from various instruments.
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Chemical Shift (δ, ppm) Assignment

~147.6 C-NO₂

~147.1 Quaternary C of the nitro-substituted ring

~138.7 Quaternary C of the unsubstituted ring

~129.2 CH of the unsubstituted ring

~128.9 CH of the unsubstituted ring

~128.0 CH meta to NO₂

~127.4 CH of the unsubstituted ring

~124.2 CH ortho to NO₂

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

199 ~90 [M]⁺ (Molecular Ion)

169 ~61 [M - NO]⁺

153 ~40 [M - NO₂]⁺

152 100 [M - NO₂ - H]⁺

141 ~48 [C₁₁H₉]⁺

127 ~13 [C₁₀H₇]⁺

115 ~22 [C₉H₇]⁺

76 ~13 [C₆H₄]⁺

Experimental Protocols
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The following are detailed methodologies for the key experiments cited. These represent

general procedures applicable to a solid sample like 4-nitrobiphenyl.

UV-Visible Spectroscopy
A solution of 4-nitrobiphenyl is prepared by dissolving a precisely weighed sample in a

suitable UV-grade solvent (e.g., ethanol or methanol). The concentration is adjusted to yield an

absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU). A UV-Vis

spectrophotometer is first calibrated using a cuvette containing the pure solvent as a blank to

record the baseline. The sample solution is then placed in a quartz cuvette of a known path

length (typically 1 cm), and the absorbance is measured over a wavelength range of

approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like 4-nitrobiphenyl, the KBr pellet method is commonly employed. A small

amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die

under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an

FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded. The

infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-nitrobiphenyl (typically 5-20 mg) is dissolved in a deuterated solvent (e.g.,

deuterochloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added. The NMR tube is placed in the magnet of the NMR

spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are

usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon

atom.

Mass Spectrometry
A small amount of the 4-nitrobiphenyl sample is introduced into the mass spectrometer, often

via a direct insertion probe for solid samples. In the ion source, the sample is vaporized and
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then bombarded with a beam of high-energy electrons (typically 70 eV) for electron ionization

(EI). This process forms a molecular ion and various fragment ions. These ions are then

accelerated into the mass analyzer, where they are separated based on their mass-to-charge

(m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum that

shows the relative intensity of each fragment.

Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound

like 4-nitrobiphenyl and the relationship between the spectroscopic data and the deduced

structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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